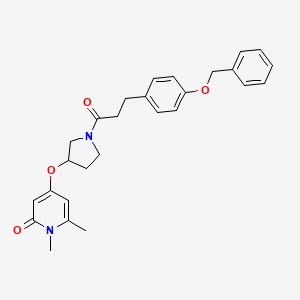

![molecular formula C14H12FNO2 B2770843 Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1389287-35-7](/img/structure/B2770843.png)

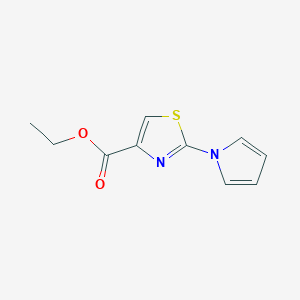

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” is a chemical compound that is part of the biphenyl family . It is a fluorinated building block with an empirical formula of C13H12FN . The compound is a solid and its SMILES string is Cc1ccc (cc1)-c2ccc (N)cc2F .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” can be inferred from its SMILES string Cc1ccc (cc1)-c2ccc (N)cc2F . This indicates that the compound consists of a biphenyl core with a methyl group and an amino group attached to one phenyl ring and a fluoro group attached to the other phenyl ring .Chemical Reactions Analysis

Biphenyl compounds, such as “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate”, can undergo various chemical reactions. These include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate has been utilized in the synthesis of various chemical compounds. Shi Qunfeng et al. (2012) described its use in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate through a series of reactions, highlighting its utility in complex chemical syntheses (Shi Qunfeng et al., 2012).

Fluorescent Sensors :

- The compound has been applied in the development of optical sensors. For instance, Tanmay Das et al. (2021) synthesized Methyl 2′-aminobiphenyl-4-carboxylate, a derivative of the compound, as an optical chloride sensor. This showcases its potential in creating sensitive materials for detecting specific ions or molecules (Tanmay Das et al., 2021).

Structural and Molecular Studies :

- Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate and its derivatives have been the subject of structural and molecular analyses. J. Burns and E. Hagaman (1993) conducted a study on the crystal structure of related monofluorinated small molecules, providing insights into the molecular conformation and interactions of similar compounds (J. Burns & E. Hagaman, 1993).

Antibacterial Applications :

- Research by D. Bouzard et al. (1992) explored fluoronaphthyridines, which are structurally related to Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate, for their antibacterial activities. This highlights the potential of the compound and its derivatives in developing new antibacterial agents (D. Bouzard et al., 1992).

Potential in Cancer Treatment :

- The compound's derivatives have been investigated for their potential in cancer treatment. For example, the aurora kinase inhibitor study by ロバート ヘンリー,ジェームズ (2006) involved a compound structurally similar to Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate, indicating its relevance in the development of cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Orientations Futures

The future directions for “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities and applications. Given the wide range of biological activities exhibited by biphenyl compounds , “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” could potentially be used in the development of new pharmaceuticals or other products.

Propriétés

IUPAC Name |

methyl 6-amino-2-fluoro-3-phenylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)12-11(16)8-7-10(13(12)15)9-5-3-2-4-6-9/h2-8H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCZWPXENJAZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)

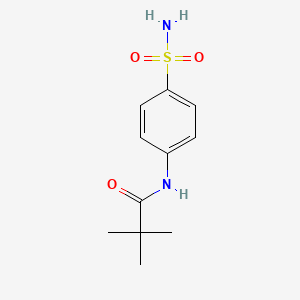

![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)

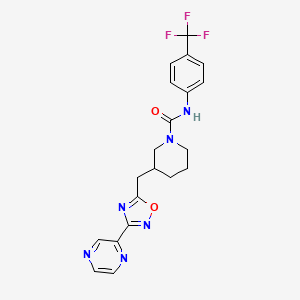

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)

![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)